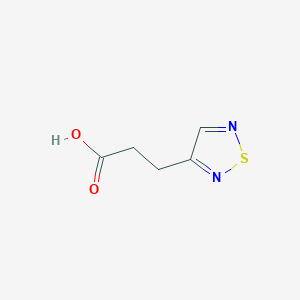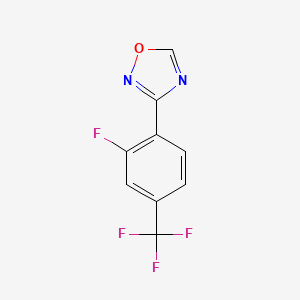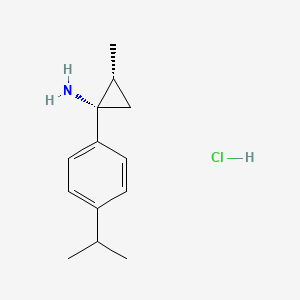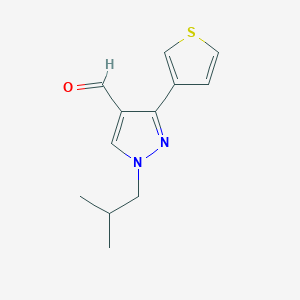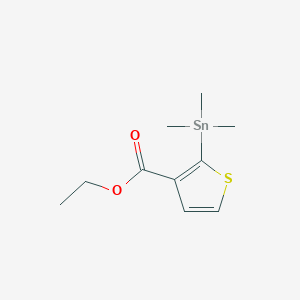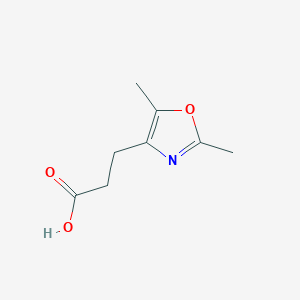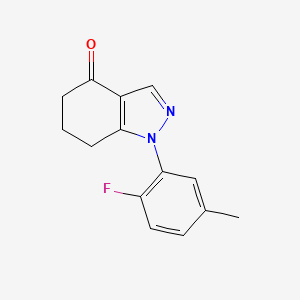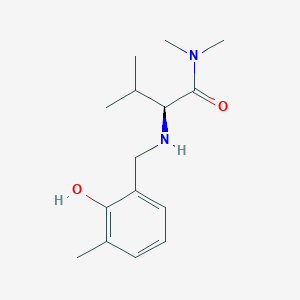
(S)-2-((2-Hydroxy-3-methylbenzyl)amino)-N,N,3-trimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((2-Hydroxy-3-methylbenzyl)amino)-N,N,3-trimethylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy group, a methylbenzyl group, and a trimethylbutanamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-Hydroxy-3-methylbenzyl)amino)-N,N,3-trimethylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydroxy-methylbenzyl intermediate, followed by the introduction of the amino group and the final coupling with the trimethylbutanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and environmentally friendly, with a focus on minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((2-Hydroxy-3-methylbenzyl)amino)-N,N,3-trimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary or secondary amines.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the amino group may produce primary amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-((2-Hydroxy-3-methylbenzyl)amino)-N,N,3-trimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-((2-Hydroxy-3-methylbenzyl)amino)-N,N,3-trimethylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. The compound may also influence cellular signaling pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-((2-Hydroxy-3-methylbenzyl)amino)-N,N,3-trimethylbutanamide can be compared with other compounds such as:
- This compound analogs with different substituents on the benzyl group.
- Compounds with similar hydroxy and amino functionalities but different backbone structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C15H24N2O2 |
|---|---|
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
(2S)-2-[(2-hydroxy-3-methylphenyl)methylamino]-N,N,3-trimethylbutanamide |
InChI |
InChI=1S/C15H24N2O2/c1-10(2)13(15(19)17(4)5)16-9-12-8-6-7-11(3)14(12)18/h6-8,10,13,16,18H,9H2,1-5H3/t13-/m0/s1 |
InChI-Schlüssel |
KLLFLWWUGGTKHA-ZDUSSCGKSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)CN[C@@H](C(C)C)C(=O)N(C)C)O |
Kanonische SMILES |
CC1=C(C(=CC=C1)CNC(C(C)C)C(=O)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



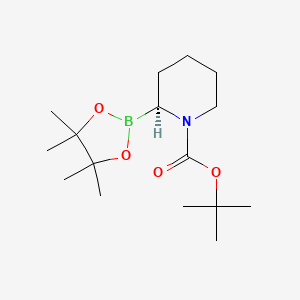
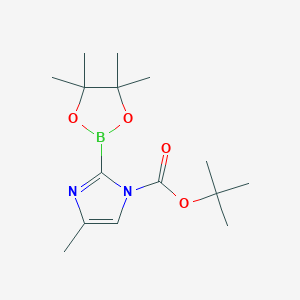

![sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B13348808.png)

